molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

3-Cyanophenylboronic acid

Cat. No. B130453
Key on ui cas rn: 150255-96-2
M. Wt: 146.94 g/mol
InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N
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Patent
US06538137B1

Procedure details

In 100 ml of anhydrous tetrahydrofuran, was dissolved 20 g of 3-bromobenzonitrile. To the resulting solution, was added 37.6 ml of triisopropoxyborane under a nitrogen atmosphere. The formed solution was cooled to −78° C., and 98.3 ml of a 1.6 M solution of n-butyllithium in hexane was dropped thereinto under stirring for about 30 minutes. After stirring the resulting mixture at room temperature for 30 minutes, the mixture was then cooled to 0° C., and 220 ml of a 4 M sulfuric acid was added. The prepared solution was refluxed overnight and subsequently recooled to 0C. To the cooled solution, was added 340 ml of a 5 M aqueous solution of sodium hydroxide. The resulting solution was extracted with 200 ml of diethyl ether, and an aqueous layer was separated. To the aqueous layer, was added a 6 M hydrochloric acid until pH attained 2. The resulting mixture was extracted with 300 ml of ethyl acetate twice. The extract was dried over magnesium sulfate, and the solvent was then evaporated. The resulting crude product was recrystallized from dimethylformamide-water to provide 11.6 g (72%) of the title compound as a needlelike light-yellow crystal.
Quantity
37.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].C([O:13][B:14](OC(C)C)[O:15]C(C)C)(C)C.C([Li])CCC.S(=O)(=O)(O)O.[OH-].[Na+]>O1CCCC1.CCCCCC>[C:5]([C:4]1[CH:3]=[C:2]([B:14]([OH:15])[OH:13])[CH:9]=[CH:8][CH:7]=1)#[N:6] |f:4.5|

Inputs

Step One
Name
Quantity
37.6 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
under stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the resulting mixture at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The prepared solution was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 200 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
an aqueous layer was separated
ADDITION
Type
ADDITION
Details
To the aqueous layer, was added a 6 M hydrochloric acid until
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 300 ml of ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was recrystallized from dimethylformamide-water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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